An In-depth Technical Guide to Methylenecyclopropylglycine (MCPG)
An In-depth Technical Guide to Methylenecyclopropylglycine (MCPG)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Methylenecyclopropylglycine (MCPG), a naturally occurring non-proteinogenic amino acid.
Chemical Structure and Identification
Methylenecyclopropylglycine (MCPG) is a non-proteinogenic L-alpha-amino acid.[1] Its structure features a glycine (B1666218) backbone with a 2-methylenecyclopropyl group attached to the alpha-carbon.[1]
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IUPAC Name : (2S)-2-amino-2-(2-methylidenecyclopropyl)acetic acid[1]
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SMILES : C=C1CC1--INVALID-LINK--N[1]
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InChIKey : MPIZVHPMGFWKMJ-AKGZTFGVSA-N[1]
Chemical Structure:
Physicochemical and Computed Properties
The following table summarizes the key computed physicochemical properties of Methylenecyclopropylglycine.
| Property | Value | Source |
| Molecular Weight | 127.14 g/mol | [1] |
| XLogP3 | -2.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 127.063328530 Da | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Biological Activity and Mechanism of Action
MCPG is recognized as a phytotoxin and a plant metabolite, notably found in fruits of the Sapindaceae family, such as litchi.[1][3] It is a causative agent in hypoglycemic encephalopathy.[3][4]
The primary toxic effect of MCPG is severe hypoglycemia.[5][6][7] This is a result of its metabolic activation and subsequent disruption of fatty acid β-oxidation and gluconeogenesis.[8][9]
Metabolic Pathway and Inhibition of β-Oxidation
Upon ingestion, Methylenecyclopropylglycine is metabolized to its toxic CoA adduct, methylenecyclopropylformyl-CoA (MCPF-CoA).[5][9][10] This metabolite is a potent inhibitor of key enzymes in the β-oxidation pathway.
The diagram below illustrates the metabolic activation of MCPG and its inhibitory effect on β-oxidation, which ultimately leads to hypoglycemia.
Caption: Metabolic pathway of MCPG leading to hypoglycemia.
Experimental Protocols
In Vivo Study of Hypoglycemic Action in Rats
This protocol describes the methodology used to investigate the hypoglycemic effects of MCPG in an animal model.[5][6][7]
Objective: To determine the effect of oral MCPG administration on blood glucose and plasma metabolite levels in starved rats.
Methodology:
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Animal Model: Male rats are used for the experiment.
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Fasting: Rats are starved overnight to deplete glycogen (B147801) stores.
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Administration: Methylenecyclopropylglycine is administered orally at a dosage of 43 mg/kg body weight.[5][6][7]
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Blood Sampling: Blood samples are collected at specified time intervals (e.g., 4 hours post-administration) for analysis.
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Biochemical Analysis:
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Enzyme Activity Assays:
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Livers are excised, and mitochondria are isolated.
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The activities of general acyl-CoA dehydrogenase and 2-methyl-(branched-chain)-acyl-CoA dehydrogenase are measured to assess the extent of enzyme inhibition. A decrease of over 80% in the activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase is expected.[5][6][7]
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Quantification of MCPG in Biological Samples by UPLC-MS/MS
This protocol details a validated method for the sensitive quantification of MCPG in serum and urine.[4][11]
Objective: To accurately measure the concentration of Methylenecyclopropylglycine in biological matrices.
Workflow Diagram:
Caption: Workflow for MCPG quantification by UPLC-MS/MS.
Detailed Steps:
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Sample Preparation:
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A small volume of serum or urine is used.
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MCPG is extracted using a methanolic solution.
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A labeled internal standard (e.g., labeled MCPG) is added to the extraction solution for accurate quantification.[11]
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Derivatization:
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The extracted sample undergoes butylation. This chemical modification improves the chromatographic separation and mass spectrometric detection of MCPG.[11]
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UPLC-MS/MS Analysis:
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The derivatized sample is injected into an Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
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The system is optimized for the separation and detection of the butylated MCPG isomers.
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Quantification:
This guide provides foundational technical information on Methylenecyclopropylglycine for professionals in research and drug development. The detailed protocols and mechanistic insights can serve as a valuable resource for further investigation into its toxicological properties and potential therapeutic applications.
References
- 1. Methylenecyclopropylglycine | C6H9NO2 | CID 55289519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-alpha-(methylenecyclopropyl)-glycine | C6H9NO2 | CID 90659322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of hypoglycaemic action of methylenecyclopropylglycine [kops.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
